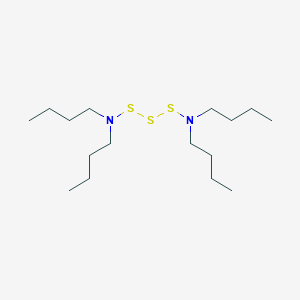![molecular formula C56H87NO16 B13853887 [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Temsirolimus-d3 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is a mammalian target of rapamycin (mTOR) inhibitor used primarily in the treatment of renal cell carcinoma. The deuterated form, Temsirolimus-d3, is often used in research to study the pharmacokinetics and metabolism of temsirolimus due to its stability and traceability in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
Temsirolimus-d3 is synthesized from rapamycin through a series of chemical reactions. One common method involves the acylation of rapamycin at the C42 hydroxyl group using 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate. This reaction is catalyzed by 4-(dimethylamino)-pyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in an organic solvent . The regioselectivity of this reaction can be improved by protecting the C31 hydroxyl group, although this adds complexity to the synthesis .
Industrial Production Methods
Industrial production of Temsirolimus-d3 typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
化学反应分析
Types of Reactions
Temsirolimus-d3 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: May require reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated and demethylated derivatives of Temsirolimus-d3, which are often studied for their biological activity and pharmacokinetic properties .
科学研究应用
Temsirolimus-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reaction mechanisms and stability of mTOR inhibitors.
Biology: Investigating the cellular pathways regulated by mTOR and the effects of its inhibition.
Medicine: Developing new therapeutic strategies for cancer treatment, particularly renal cell carcinoma.
Industry: Used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
作用机制
Temsirolimus-d3 exerts its effects by inhibiting the mTOR pathway. It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition leads to a G1 growth arrest in tumor cells by blocking the phosphorylation of downstream targets such as p70S6k and S6 ribosomal protein. This results in reduced levels of hypoxia-inducible factors HIF-1 and HIF-2 alpha, and decreased vascular endothelial growth factor (VEGF) synthesis .
相似化合物的比较
Similar Compounds
Sirolimus: The parent compound from which temsirolimus is derived. It also inhibits mTOR but has different pharmacokinetic properties.
Everolimus: Another mTOR inhibitor with similar mechanisms of action but different clinical applications.
Ridaforolimus: A newer mTOR inhibitor with improved pharmacokinetics and stability
Uniqueness
Temsirolimus-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial .
属性
分子式 |
C56H87NO16 |
|---|---|
分子量 |
1033.3 g/mol |
IUPAC 名称 |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12?,17-13?,34-18?,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3 |
InChI 键 |
CBPNZQVSJQDFBE-HELGIKTLSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)\C)C |
规范 SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)


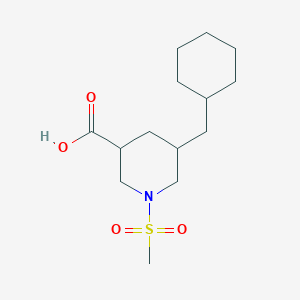
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
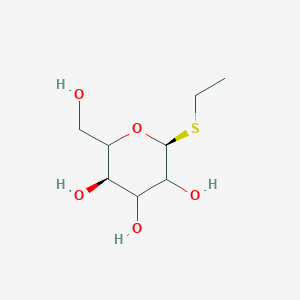
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
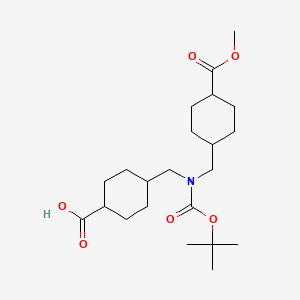
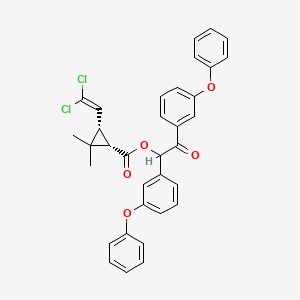
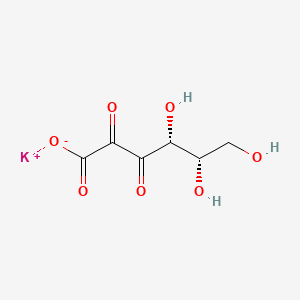
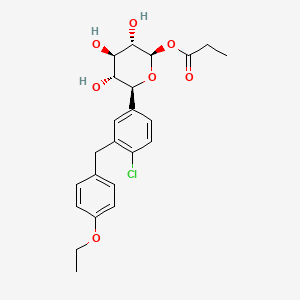
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
